molecular formula C10H17N3OS B12229496 N-cyclopentyl-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine

N-cyclopentyl-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B12229496
M. Wt: 227.33 g/mol
InChI Key: GRCOCTUYVZQTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclopentyl group, a methoxymethyl group, and a methyl group attached to the thiadiazole ring

Preparation Methods

The synthesis of N-cyclopentyl-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Cyclopentylamine Reaction: Cyclopentylamine is reacted with a suitable thiadiazole precursor under controlled conditions to introduce the cyclopentyl group into the thiadiazole ring.

    Methoxymethylation: The intermediate product is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent to obtain the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-cyclopentyl-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxymethyl group, resulting in the formation of the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopentyl-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

N-cyclopentyl-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine can be compared with other similar compounds, such as:

    N-cyclopentyl-3-(2-methoxyphenyl)acrylamide: This compound has a similar cyclopentyl group but differs in the presence of a methoxyphenyl group instead of a methoxymethyl group.

    N-cyclopentyl-3-methylcyclohexanamine: This compound shares the cyclopentyl group but has a cyclohexane ring instead of a thiadiazole ring.

    N-cyclopentyl-3-hydroxy-4-methoxybenzamide: This compound contains a cyclopentyl group and a methoxybenzamide moiety, differing in the functional groups attached to the core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research.

Properties

Molecular Formula

C10H17N3OS

Molecular Weight

227.33 g/mol

IUPAC Name

N-cyclopentyl-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C10H17N3OS/c1-13(8-5-3-4-6-8)10-11-9(7-14-2)12-15-10/h8H,3-7H2,1-2H3

InChI Key

GRCOCTUYVZQTPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C2=NC(=NS2)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.